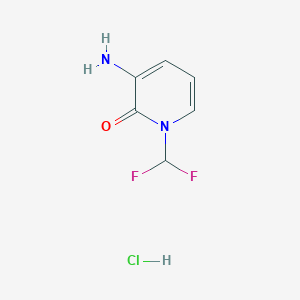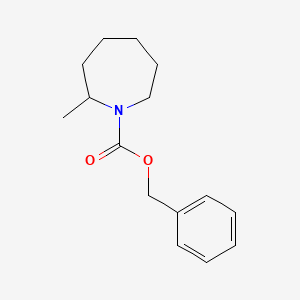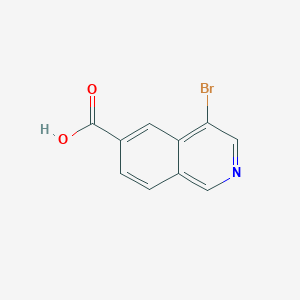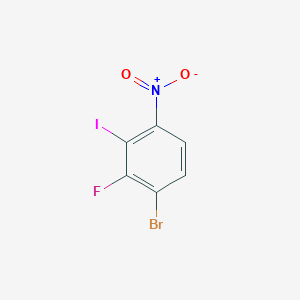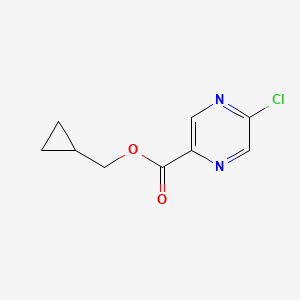
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate
Vue d'ensemble
Description
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is1S/C9H9ClN2O2/c10-8-4-11-7 (3-12-8)9 (13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has a predicted boiling point of 307.3±37.0 °C and a predicted density of 1.371±0.06 g/cm3 . Its pKa is predicted to be -4.74±0.10 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has been explored for its role in the synthesis of structurally diverse pyrazole derivatives, with the Brönsted acid-mediated annulations demonstrating an efficient strategy for creating 1,3,5-trisubstituted pyrazoles (Xue et al., 2016). Additionally, its utilization in generating spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones has been documented, contributing significantly to the creation of complex chemical structures (Limbach et al., 2008).
Advances in Chemical Reactions
The compound is also pivotal in the development of new chemical reactions. For instance, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation highlights its role in modern synthetic methodologies (Machado et al., 2011). Furthermore, the substance aids in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showcasing its versatility in producing structurally varied compounds (Achutha et al., 2017).
Application in Tuberculosis Research
Studies have shown that pyrazine derivatives, including compounds related to Cyclopropylmethyl 5-chloropyrazine-2-carboxylate, exhibit tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 1976).
Role in Supramolecular Chemistry
The compound has also been investigated in the realm of supramolecular chemistry. For example, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives, synthesized through cyclooligomerization involving chloropyrazine, exhibit intriguing hydrogen bond and metal-directed self-assembly properties (Kong et al., 2012).
Antimicrobial and Anti-inflammatory Applications
The compound has shown relevance in antimicrobial and anti-inflammatory research. Synthesized derivatives have demonstrated activity against Mycobacterium tuberculosis and other strains, indicating its importance in developing new antimycobacterial agents (Zítko et al., 2013). Additionally, imidazo[1,2-a]pyrazine-3-carboxylic esters and acids related to this compound have been evaluated for their anti-inflammatory and analgesic activities (Abignente et al., 1993).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
cyclopropylmethyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-4-11-7(3-12-8)9(13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSFAAVTNEKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



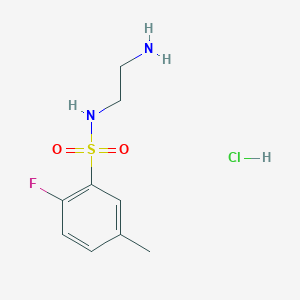
![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
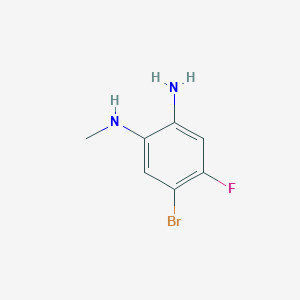
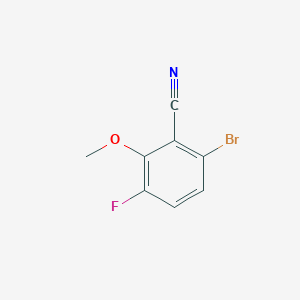
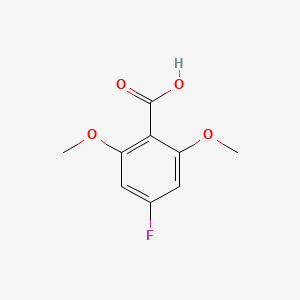
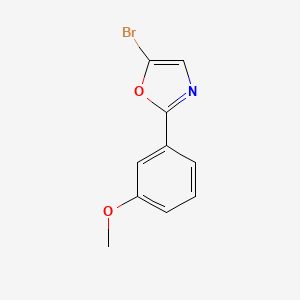
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
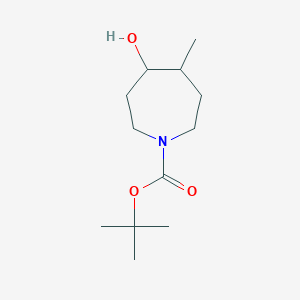
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
